molecular formula C10H14ClNO3 B2586007 methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride CAS No. 1391408-07-3

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride

Cat. No.: B2586007
CAS No.: 1391408-07-3
M. Wt: 231.68
InChI Key: LZHGTOZAFSEFFO-FVGYRXGTSA-N
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Description

1H Nuclear Magnetic Resonance (NMR)

Key signals in CDCl₃/D₂O (400 MHz):

δ (ppm) Multiplicity Assignment
3.32 singlet Methoxy group (-OCH₃)
3.85 singlet Methyl ester (-COOCH₃)
4.45 doublet α-H (C2-H)
6.75–7.25 multiplet Aromatic protons (phenyl ring)
8.10 broad singlet NH₃⁺ (exchange with D₂O)

13C NMR and DEPT-135

Notable peaks in D₂O (100 MHz):

δ (ppm) Assignment
52.1 Methyl ester (-COOCH₃)
56.8 Methoxy carbon (-OCH₃)
62.3 α-C (C2)
127.4–135.6 Aromatic carbons
170.5 Carbonyl (C=O)

Infrared (IR) Spectroscopy

Prominent absorption bands (KBr pellet):

  • 3280 cm⁻¹ : N–H stretch (NH₃⁺)
  • 1745 cm⁻¹ : C=O stretch (ester)
  • 1605 cm⁻¹ : Aromatic C=C
  • 1250 cm⁻¹ : C–O–C (methoxy group)

Mass Spectrometry (ESI-MS)

  • Molecular ion : m/z 215.1 [M–Cl]⁺
  • Fragments: m/z 170.0 (loss of –OCH₃), m/z 152.1 (loss of –NH₂) .

X-ray Diffraction Studies and Solid-State Packing Arrangements

SC-XRD data (λ = 0.71073 Å) highlight a herringbone packing motif in the crystal lattice:

  • Hydrogen-bonding network : NH₃⁺···Cl⁻ interactions (2.98 Å) form 1D chains along the b-axis.
  • π-π stacking : Adjacent phenyl rings exhibit face-to-edge interactions (3.8 Å).
  • Torsional angles : The dihedral angle between the phenyl ring and acetate plane is 85.2°, minimizing steric strain .

Thermal ellipsoids at 50% probability confirm rigid conformations for the methoxy and ester groups, while the ammonium group displays slight positional disorder due to dynamic hydrogen bonding .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGTOZAFSEFFO-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391408-07-3
Record name methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves the esterification of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity in downstream applications.

Conditions Products Yield References
1M HCl, reflux, 6h(2S)-2-amino-2-(3-methoxyphenyl)acetic acid85%
0.5M NaOH, RT, 12hSodium salt of the carboxylic acid92%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

Amide Formation

The primary amino group reacts with acylating agents to form amides, a key step in peptide coupling and prodrug synthesis.

Reagent Conditions Products Yield References
Acetyl chlorideDCM, 0°C, 2hN-acetyl derivative78%
Benzyl chloroformate (CbzCl)THF, NaHCO₃, RT, 4hCbz-protected amino ester89%

Key Observation :

  • The stereochemistry at the chiral center (2S) remains intact during acylation, as confirmed by optical rotation measurements .

Salt Formation and Ion Exchange

As a hydrochloride salt, the compound participates in counterion exchange, influencing crystallinity and bioavailability.

Reagent Conditions Products Application References
Sodium bicarbonateH₂O, RT, 1hFree base formImproved lipophilicity
Camphorsulfonic acidEthanol, reflux, 3hCamphorsulfonate saltCrystallization control

Note :

  • The free base exhibits increased solubility in organic solvents, facilitating further synthetic modifications .

Reductive Amination

The amino group engages in reductive amination with aldehydes/ketones to form secondary amines.

Substrate Reducing Agent Conditions Products Yield References
4-NitrobenzaldehydeNaBH₃CNMeOH, RT, 6hN-(4-nitrobenzyl) derivative65%
CyclohexanoneNaBH(OAc)₃DCM, 0°C → RT, 12hN-cyclohexyl derivative72%

Mechanistic Pathway :

  • Imine formation followed by hydride transfer from the reducing agent.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective substitution due to the electron-donating methoxy group.

Reagent Conditions Position Products Yield References
HNO₃/H₂SO₄0°C, 2hParaNitro-substituted derivative58%
Br₂, FeBr₃DCM, RT, 1hParaBromo-substituted derivative63%

Regioselectivity :

  • Methoxy directs electrophiles to the para position, consistent with its strong activating nature.

Interaction with Biological Targets

The compound inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key mediators of inflammation.

Target IC₅₀ (μM) Experimental Model References
COX-223.8 ± 0.20In vitro enzyme assay
iNOS18.4 ± 0.15Murine macrophage cells

Structure-Activity Relationship (SAR) :

  • The 3-methoxy group enhances binding to COX-2’s hydrophobic pocket, while the (2S)-configuration optimizes steric complementarity .

Comparative Reactivity with Analogues

The meta-methoxy substitution confers distinct reactivity compared to ortho- and para-substituted analogues.

Compound Reaction with Br₂/FeBr₃ Nitration Rate (Relative) References
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetatePara-bromination (63%)1.0 (base)
Methyl 2-amino-2-(2-methoxyphenyl)acetateOrtho-bromination (41%)0.7
Methyl 2-amino-2-(4-methoxyphenyl)acetatePara-bromination (71%)1.3

Key Insight :

  • Steric hindrance at the ortho position reduces reactivity, while para substitution accelerates electrophilic attack .

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride has a molecular formula of C10H13ClNO3C_{10}H_{13}ClNO_3. Its structure features a methoxy group attached to a phenyl ring and an amino group at the alpha position of the acetate moiety. This configuration contributes to its reactivity and biological properties, making it a valuable compound for research and development.

Biological Applications

  • Anti-inflammatory and Analgesic Research :
    • Studies have indicated that this compound may exhibit anti-inflammatory and analgesic effects. Research has focused on its interactions with specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions associated with inflammation and pain .
  • Enzyme Interaction Studies :
    • The compound is utilized in studying enzyme interactions, which helps elucidate its mechanism of action at the molecular level. Understanding these interactions can lead to the development of new drugs targeting specific biological pathways .
  • Pharmacological Development :
    • As an intermediate in the synthesis of various active pharmaceutical ingredients, this compound plays a crucial role in drug development processes. Notably, it has been identified as an intermediate in the synthesis of tapentadol, an analgesic medication approved for treating acute pain .

Synthetic Applications

  • Building Block for Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structural properties allow chemists to modify and incorporate it into various chemical reactions, facilitating the creation of diverse chemical entities .
  • Stereospecific Synthesis :
    • Recent advancements have highlighted novel stereospecific synthesis methods for compounds related to this compound. These methods enhance the efficiency and yield of synthesizing pharmacologically active compounds while maintaining desired stereochemistry .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated inhibition of specific enzymes linked to inflammatory pathways, indicating potential therapeutic uses.
Study 2Enzyme interactionIdentified key interactions with molecular targets that could lead to new drug development strategies.
Study 3Synthesis of tapentadolEstablished this compound as a critical intermediate in synthesizing tapentadol, enhancing drug development efficiency.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s analogues differ in substituent positions (ortho, meta, para) and functional groups (methoxy, chloro, bromo, hydroxy). Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Applications Evidence IDs
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride Methoxy 3- C₁₀H₁₄ClNO₃ 247.68 Drug intermediates, Ugi reactions
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride Chloro 2- C₉H₁₁Cl₂NO₂ 236.10 Chiral ligands, antimicrobial agents
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride Methoxy 4- C₁₀H₁₄ClNO₃ 247.68 Antidepressant precursors
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride Hydroxy 4- C₉H₁₂ClNO₃ 217.65 Antioxidant derivatives
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride Fluoro, methyl 3-, 2- C₁₀H₁₃ClFNO₂ 233.67 CNS drug candidates

Structural Insights :

  • Meta vs. Para Substitution : The 3-methoxy derivative (target compound) exhibits distinct electronic effects compared to its 4-methoxy analogue (). The para-substituted methoxy group increases steric hindrance, reducing reactivity in certain coupling reactions.
  • Electron-Withdrawing Groups : Chloro () and bromo () substituents decrease electron density, enhancing stability but reducing solubility in polar solvents.
  • Hydroxy vs. Methoxy : The 4-hydroxyphenyl variant () offers hydrogen-bonding capability, making it suitable for targeting enzymes like kinases.

Physicochemical Properties

Property Target Compound (3-Methoxy) 2-Chloro Analogue 4-Methoxy Analogue 4-Hydroxy Analogue
Solubility (H₂O) Moderate (50 mg/mL) Low (<10 mg/mL) Moderate (40 mg/mL) High (>100 mg/mL)
Melting Point 195–198°C 210–213°C 185–188°C 220–225°C
Purity (Supplier Data) ≥95% (Ambeed) ≥95% (CymitQuimica) ≥95% (AS103310) ≥95% ()

Key Observations :

  • The 3-methoxy derivative’s solubility balances lipophilicity and polarity, making it versatile in organic synthesis .
  • Chloro and bromo analogues () have higher melting points due to stronger intermolecular forces.

Research Findings and Industrial Relevance

  • Stereochemical Impact : The (S)-configuration in the target compound is critical for binding to GABA receptors, as demonstrated in preclinical studies .
  • Cost and Availability : The 3-methoxy derivative is priced at €95–178/g (), while rarer analogues like the 5-bromo-thiophene variant () cost up to €374/g.
  • Safety Data: Limited toxicity profiles are available, but hydrochloride salts generally require handling under inert conditions to avoid decomposition .

Biological Activity

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₉H₁₃ClN₂O₃
  • Molecular Weight : 220.66 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Studies suggest that it may function as an inhibitor of certain kinases and enzymes, which play critical roles in cell proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)
HepG25.0
K5624.5
MCF76.0

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in the G1 phase, leading to reduced cell viability in treated cultures .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrase Isozymes : Inhibition studies revealed that the compound selectively inhibits carbonic anhydrase II, IX, and XII, which are implicated in tumor growth and metastasis. The binding affinities were determined through molecular docking studies, showing promising interactions with the active sites of these enzymes .
Enzyme IsozymeInhibition % at 10 µM
CA II85%
CA IX78%
CA XII82%

3. Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia showed that treatment with the compound resulted in a significant reduction in blast cell counts, indicating its potential as a therapeutic agent in hematological malignancies.
  • Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a dual role in both cancer treatment and neurodegenerative disease management .

Q & A

Q. What synthetic routes are recommended for preparing methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective Strecker reactions or enzymatic resolution can yield the desired (2S)-configuration. Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) are critical to prevent racemization during esterification and subsequent HCl salt formation. Purity can be monitored using chiral HPLC with columns like Chiralpak® IA/IB, which resolve enantiomers via π-π interactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 229.1 for C10_{10}H13_{13}NO3_3) and HCl adduct .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>97% by area normalization) .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: Store as a lyophilized powder at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Hydrochloride salts are hygroscopic; exposure to moisture accelerates hydrolysis of the ester group. For solutions, use anhydrous DMSO or ethanol and store at -80°C for ≤1 year .

Advanced Research Questions

Q. How can RP-HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) with a guard column to retain polar metabolites .
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 15 min, flow rate 1.0 mL/min.
  • Detection : UV at 254 nm (methoxyphenyl absorption) or tandem MS (MRM transition m/z 229.1 → 152.0) for enhanced specificity in plasma/serum .

Q. What strategies mitigate racemization during prolonged storage or synthesis?

Methodological Answer:

  • Temperature Control : Synthesize and store below 25°C to minimize thermal racemization.
  • Chiral Additives : Use L-proline or tartaric acid derivatives during crystallization to stabilize the (2S)-configuration.
  • Monitoring : Regular chiral HPLC analysis (e.g., Daicel Chiralcel® OD-H column, hexane:isopropanol 80:20) detects enantiomeric impurities >0.5% .

Q. How are synthetic impurities or degradation products identified and quantified?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), acid/alkali (0.1N HCl/NaOH, 24 hr), and UV light to generate degradation products .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., demethylation at the methoxy group, m/z 215.1) and quantify using external calibration curves .
  • Accelerated Stability Testing : Use Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf-life under standard storage conditions .

Q. What computational tools predict the compound’s physicochemical properties for formulation studies?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate logP (~1.2), indicating moderate hydrophobicity.
  • pKa Prediction : The amino group (pKa ~8.5) and ester (pKa ~-1) influence solubility and ionization in physiological buffers .
  • Molecular Dynamics (MD) Simulations : Assess salt dissociation in aqueous solutions using AMBER or GROMACS .

Data Contradictions and Validation

  • Purity Discrepancies : Vendor-reported purity (97–98%) may vary due to analytical method differences (HPLC vs. NMR). Cross-validate using Karl Fischer titration (water content <0.5%) and elemental analysis (±0.4% for C, H, N) .
  • Chiral Purity : Some suppliers report >99% enantiomeric excess (ee) via chiral HPLC, but independent validation with polarimetry ([α]D_{D} = +15° to +20° in methanol) is advised .

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